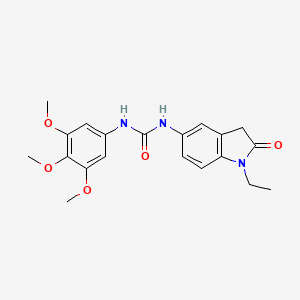
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as EOI-TMPU, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized through a unique method and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Synthesis of Derivatives : The compound is related to a class of molecules that have been synthesized using simple and efficient methods combining 2-indolinone, aromatic aldehyde, and urea or thiourea. Such methodologies offer good yields without the need for chromatography, indicating its potential for generating a variety of derivatives for further scientific exploration (Yan, Lei, & Hu, 2014).
Mechanistic Studies : Mechanistic studies involving urea and its derivatives reveal the formation of 4-imidazolin-2-ones through interactions with acyloins and diacetyl in acidic solutions. These findings are crucial for understanding the chemical behavior of urea derivatives in various reactions (Butler & Hussain, 1981).
Antioxidant Properties : Research on asymmetric bis-isatin derivatives containing urea/thiourea moiety has shown that these compounds exhibit antioxidant properties. Such derivatives can be synthesized, characterized, and their structure-activity relationships investigated, providing insights into their potential therapeutic applications (Yakan et al., 2021).
Materials Science Applications
Corrosion Inhibition : 1,3,5-triazinyl urea derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. Their strong adsorption on the metal surface and formation of protective layers indicate the compound's potential in materials protection and preservation (Mistry et al., 2011).
Pharmacological Applications
Antiepileptic Properties : Derivatives of the compound have shown anticonvulsant activity in vivo, highlighting their potential for development into antiepileptic medications. Such studies are pivotal for identifying new therapeutic agents (Siddiqui, Alam, & Stables, 2011).
Antiproliferative Activity : New derivatives based on the 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold have been synthesized and screened for antiproliferative activity against various cancer cell lines. The promising activity of certain compounds suggests their potential in cancer therapy (Al-Sanea et al., 2018).
Propiedades
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-5-23-15-7-6-13(8-12(15)9-18(23)24)21-20(25)22-14-10-16(26-2)19(28-4)17(11-14)27-3/h6-8,10-11H,5,9H2,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHDSINDXBMELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

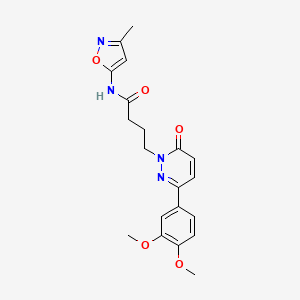
![N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2889714.png)
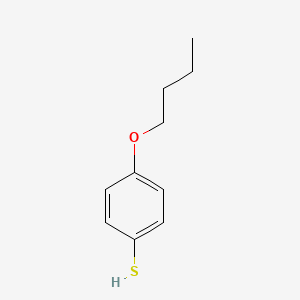
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)
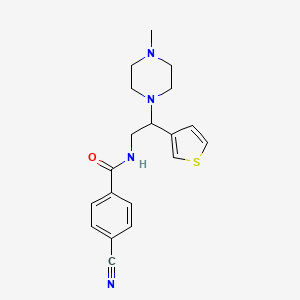
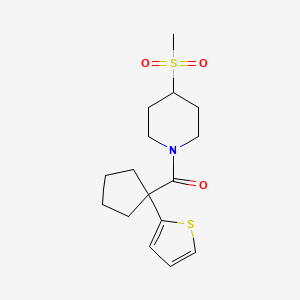
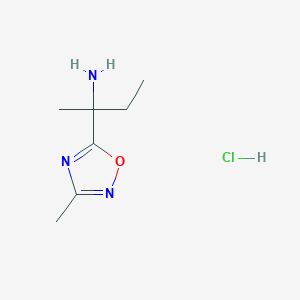
![1-[3-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2889723.png)
![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)
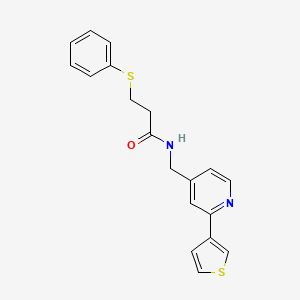
![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)
![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)

